molecular formula C23H33ClN2O4 B1664975 Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride CAS No. 27471-68-7

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride

Cat. No. B1664975
CAS RN: 27471-68-7
M. Wt: 437 g/mol
InChI Key: CNFNOTBBFIIERQ-UHFFFAOYSA-N
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Description

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Improvements in Synthesis : A study by Gong Fenga (2007) detailed the synthesis improvements of a similar compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting the yield and purity enhancements in the production process. This demonstrates the potential for refining and scaling up the synthesis of related compounds, including the acetamide derivative (Gong Fenga, 2007).

  • New Derivatives and Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which have potential as pesticides. This suggests the possibility of acetamide derivatives, including the compound , being explored for similar applications (Olszewska, Tarasiuk, & Pikus, 2009).

Biodegradation and Environmental Impact

  • Biodegradation Studies : Research by Wang et al. (2015) on acetochlor biodegradation, a related compound, showed the involvement of a cytochrome P450 system in N-Deethoxymethylation, a key step in acetochlor degradation. This study could provide insights into the environmental impact and degradation pathways of similar acetamide derivatives (Wang et al., 2015).

Medical and Pharmacological Research

  • Anticancer Drug Synthesis : Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating the potential of acetamide derivatives in the development of anticancer drugs. This indicates the scope for researching the acetamide compound for similar medicinal applications (Sharma et al., 2018).

  • Analgesic and Anti-Inflammatory Activities : Yusov et al. (2019) found that certain acetamide hydrochlorides displayed significant analgesic and anti-inflammatory effects. This suggests that similar investigations could be conducted for the acetamide compound (Yusov et al., 2019).

Chemical Analysis and Detection

  • Fluorescent Probes for Detection : Houdier et al. (2000) reported on a new molecular probe for measuring carbonyl compounds, which could potentially be adapted for detecting acetamide derivatives in various samples (Houdier et al., 2000).

properties

CAS RN

27471-68-7

Product Name

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride

Molecular Formula

C23H33ClN2O4

Molecular Weight

437 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-[2-(dimethylamino)ethyl]-N-(3-methoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C23H32N2O4.ClH/c1-5-6-16-28-20-10-12-21(13-11-20)29-18-23(26)25(15-14-24(2)3)19-8-7-9-22(17-19)27-4;/h7-13,17H,5-6,14-16,18H2,1-4H3;1H

InChI Key

CNFNOTBBFIIERQ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OC.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OC.Cl

Appearance

Solid powder

Other CAS RN

27471-68-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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